![molecular formula C20H26N4O3 B2667028 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide CAS No. 612048-60-9](/img/structure/B2667028.png)
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety, which is known for its pharmacological activity, particularly in the modulation of neurotransmitter systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzohydrazide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学研究应用
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its activity on neurotransmitter systems.
作用机制
The mechanism of action of 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to modulate neurotransmitter release and reuptake, which can influence mood, cognition, and behavior . The compound’s effects are mediated through binding to these receptors and altering their activity, leading to changes in intracellular signaling pathways .
相似化合物的比较
Aripiprazole: An atypical antipsychotic with a similar phenylpiperazine structure.
Buspirone: An anxiolytic agent that also contains a phenylpiperazine moiety.
Trazodone: An antidepressant with a related chemical structure.
Uniqueness: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Unlike some similar compounds, it may exhibit a broader range of activity on different neurotransmitter systems, making it a versatile tool in research and potential therapeutic applications .
属性
IUPAC Name |
4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c21-22-20(26)16-6-8-19(9-7-16)27-15-18(25)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,18,25H,10-15,21H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSDROURKINDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B2666946.png)
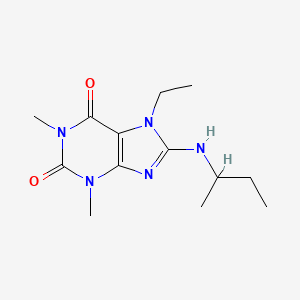
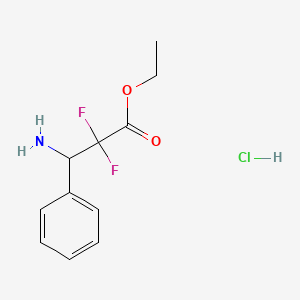
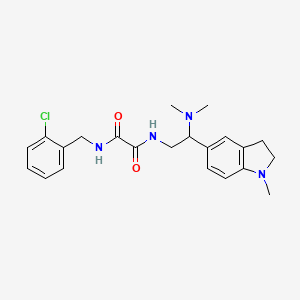
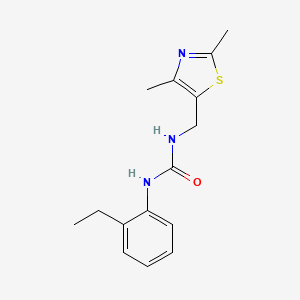
![6-{[4-(4-fluorophenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2666953.png)
![N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2666955.png)
![N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2666956.png)
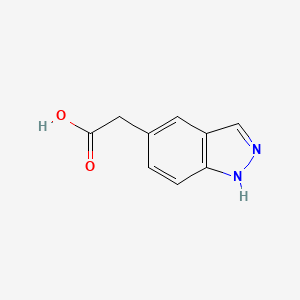
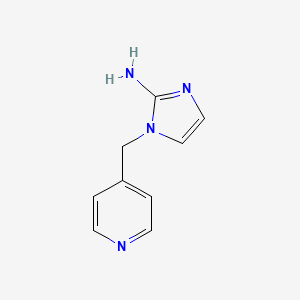
![N-(3-acetylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2666961.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2666962.png)
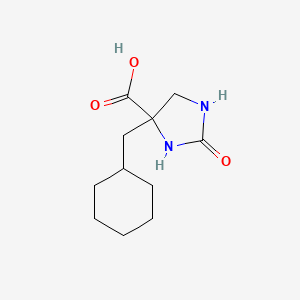
![4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2666967.png)
